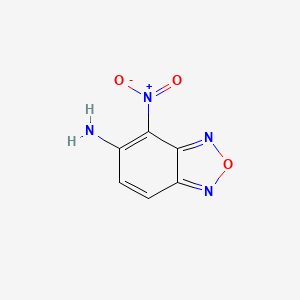

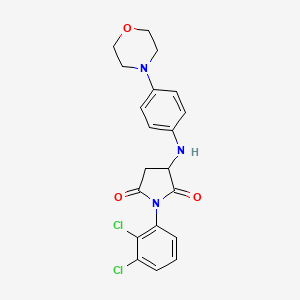

4-Nitro-2,1,3-benzoxadiazol-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Nitro-2,1,3-benzoxadiazol-5-amine is a chemical compound with the CAS Number: 18333-71-6 . It has a molecular weight of 180.12 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C6H4N4O3/c7-3-1-2-4-5 (9-13-8-4)6 (3)10 (11)12/h1-2H,7H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 180.12 . Unfortunately, other specific properties such as melting point, boiling point, and density were not found in the sources I accessed .Wissenschaftliche Forschungsanwendungen

Fluorogenic Labeling for Neurotransmitter Analysis

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) has been utilized as a fluorogenic labeling reagent for in vivo analysis of amino acid neurotransmitters. The compound is effective for high-speed, online microdialysis-capillary electrophoresis assays, offering improved limits of detection for glutamate and GABA. In vivo measurements in the rat striatum demonstrate the assay's effectiveness, highlighting its potential for sensitive and rapid neurotransmitter analysis (Klinker & Bowser, 2007).

High-Performance Liquid Chromatography (HPLC) Analysis of Amines and Amino Acids

The compound has been used in derivatization of amines and amino acids for HPLC analysis. The literature from 2001 to 2010 has been reviewed, emphasizing the applicability of the compound in analytical methods and instrumental developments (Aboul-Enein, Elbashir, & Suliman, 2011).

Chemical Transformation and Structural Analysis

Transformation of Substituted Anilines

4-Fluoro-2,1,3-benzoxadiazole, derived from the treatment of certain anilines, can be nitrated to form a nitro derivative. This highlights the compound's role in chemical transformations and potential applications in synthetic chemistry (Nunno, Florio, & Todesco, 1970).

Chromogenic Probe for Metal Detection

A chromogenic probe based on 4-amino-7-nitro-2,1,3-benzoxadiazole (ANBD) has been developed for rapid and visual detection of Hg2+. This indicates the potential use of the compound in environmental monitoring and safety assessments (Wang et al., 2013).

Enzyme Inhibition and Cytotoxic Activity

Glutathione S-transferase Inhibition

Certain derivatives of 7-nitro-2,1,3-benzoxadiazole have been identified as efficient inhibitors of glutathione S-transferase P1-1. These inhibitors exhibit cytotoxic activity in various cell lines, indicating their potential as anticancer agents (Turella et al., 2005).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

4-nitro-2,1,3-benzoxadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYOCEWWSNTXIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B2917677.png)

![3-benzyl-8-bromo-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2917679.png)

![Ethyl 6-[(benzenesulfonyl)methyl]-4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2917681.png)

![(E)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2917689.png)

![1-(5-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2917692.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide](/img/structure/B2917693.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2917698.png)